molecular formula C20H12 B126762 Benz(l)aceanthrylene CAS No. 211-91-6

Benz(l)aceanthrylene

Cat. No. B126762
CAS RN: 211-91-6
M. Wt: 252.3 g/mol
InChI Key: ICRHCNSZHYPRNZ-UHFFFAOYSA-N
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Description

Benz(l)aceanthrylene is a cyclopenta-fused polycyclic aromatic hydrocarbon . It has a molecular formula of C20H12 and a molecular weight of 252.3093 .


Molecular Structure Analysis

The molecular structure of Benz(l)aceanthrylene is complex, with a cyclopenta-fused polycyclic aromatic hydrocarbon structure . The IUPAC Standard InChIKey for Benz(l)aceanthrylene is MUAYUOYUCPTZSD-UHFFFAOYSA-N .

Scientific Research Applications

1. Carcinogenic and Mutagenic Potential

Benz[l]aceanthrylene (B[l]A) has been studied extensively for its carcinogenic and mutagenic potential. Research demonstrates that B[l]A, along with other cyclopenta-fused polycyclic aromatic hydrocarbons (PAHs), is a significant environmental contaminant with strong mutagenic and carcinogenic effects. This includes studies showing the induction of papilloma formation in mice, suggesting its potential role in skin cancer initiation (Nesnow et al., 1993). Moreover, B[l]A has demonstrated genotoxicity in vitro using the L5178Y/TK+/- mouse lymphoma assay and in vivo using the mouse peripheral blood lymphocyte culture system (Kligerman et al., 1986).

2. Environmental Impact and Air Pollution

B[l]A has been identified in air particulate matter, suggesting its presence as an environmental pollutant. Studies conducted in urban areas like Stockholm and Limeira found B[l]A concentrations in air particulate matter, raising concerns about its contribution to air pollution and associated health risks (Lim et al., 2015).

3. Molecular Biology and DNA Damage

On a molecular level, B[l]A's role in causing DNA damage has been studied, particularly its ability to form DNA adducts in various cell types. This includes research on the formation of DNA adducts in rat lung cells and hepatocytes, demonstrating its genotoxic effects and the potential risks associated with exposure to this compound (Johnsen et al., 1996).

4. Biotransformation and Metabolism

The metabolism and biotransformation of B[l]A in biological systems have been explored, highlighting the complex metabolic pathways involved. This research provides insights into how B[l]A is processed in the body and the various metabolites formed, contributing to understanding its biological impact and potential toxicity (Nyholm et al., 1996).

Safety And Hazards

Benz(l)aceanthrylene is classified as a dangerous substance. It is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It can cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause drowsiness or dizziness .

Future Directions

While specific future directions for Benz(l)aceanthrylene research are not mentioned in the search results, one relevant paper suggests that Benz(l)aceanthrylene could be an important contributor to the cancer risk of air particulate matter . This indicates a potential direction for future research into the health effects of Benz(l)aceanthrylene exposure.

properties

IUPAC Name

pentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),3,5,7,9,12,14,16,18-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12/c1-2-7-17-13(4-1)8-9-16-12-15-6-3-5-14-10-11-18(19(14)15)20(16)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRHCNSZHYPRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C5C(=CC=CC5=C3)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175330
Record name Benz(l)aceanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benz(l)aceanthrylene

CAS RN

211-91-6
Record name Benz[l]aceanthrylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benz(l)aceanthrylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000211916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(l)aceanthrylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZ(L)ACEANTHRYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GXM6N8UIH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
M Sarobe, LW Jenneskens, J Wesseling… - Journal of the Chemical …, 1997 - pubs.rsc.org
The novel C20H12 cyclopenta-fused polycyclic aromatic hydrocarbon benz[l]acephenanthrylene (2) and its isomer benz[j]acephenanthrylene (3) have been obtained by flash vacuum …
Number of citations: 30 pubs.rsc.org
AD Kligerman, MM Moore, GL Erexson, KH Brock… - Cancer letters, 1986 - Elsevier
The genotoxicity of the cyclopenta-fused polycyclic aromatic hydrocarbon, benz[l]aceanthrylene (B[l]A), was evaluated in vitro using the L5178Y TK + − mouse lymphoma assay and in …
Number of citations: 13 www.sciencedirect.com
S Nesnow, A Gold, R Sangaiah, LL Triplett, TJ Slaga - Cancer letters, 1984 - Elsevier
Benz[e]aceanthrylene (B[e]A) and benz[l]aceanthrylene (B[l]A), cyclopenta-fused derivatives of benz[a]anthracene, have been reported to be active bacterial cell and mammalian cell …
Number of citations: 26 www.sciencedirect.com
LM Ball, SH Warren, R Sangaiah, S Nesnow… - Mutation Research …, 1989 - Elsevier
Three novel cyclopenta-fused polycyclic aromatic hydrocarbons were synthesized, benz[d]aceanthrylene,benz[k]aceanthrylene, and benz[j] acephenanthrylene, and evaluated for …
Number of citations: 3 www.sciencedirect.com
S Nesnow, G Milo, P Kurian, R Sangaiah… - Mutation Research …, 1990 - Elsevier
Cyclopenta-fused polycyclic aromatic hydrocarbons are a class of environmental PAH that have been recently identified. Many of these chemicals have been found to be more active …
Number of citations: 7 www.sciencedirect.com
S Nesnow, RE Easterling, S Ellis, R Watts, J Ross - Cancer letters, 1988 - Elsevier
The metabolites of benz[j]aceanthrylene (B[j]A) produced by incubation with liver S9 proteins from rats induced with Aroclor-1254 and phenobarbital have been identified as: trans-B[j]A-…
Number of citations: 15 www.sciencedirect.com
N Mohapatra, P MacNair, BJ Bryant, S Ellis… - Mutation Research …, 1987 - Elsevier
4 isomeric cyclopenta-derivatives of benz[e]anthracene (benz[a]aceanthrylene, benz[j]aceanthrylene, benz[l]aceanthrylene, and benz[k]acephenanthrylene) were examined for their …
Number of citations: 25 www.sciencedirect.com
S Hegstad, E Lundanes, JA Holme, J Alexander - Xenobiotica, 1999 - Taylor & Francis
1. The excretion of benz[j]aceanthrylene (B[j]A) and the biotransformation products found in faeces, urine and bile of rat exposed to [ 3 H]-labelled B[j]A have been studied. 2. About 95% …
Number of citations: 10 www.tandfonline.com
R Sangaiah, A Gold, GE Toney - The Journal of Organic …, 1983 - ACS Publications
Synthesis of a series of novel polycyclic aromatic systems: isomers of benz[a]anthracene containing a cyclopenta-fused ring Page 1 1632 J. Org. Chem. 1632-1638 Synthesis of a …
Number of citations: 58 pubs.acs.org
BD Silverman, JP Lowe - Cancer biochemistry biophysics, 1984 - europepmc.org
Delocalization energies have been calculated for carbocations formed from several epoxide intermediates of the cyclopenta-fused isomers of benz [a] anthracene. Except for the …
Number of citations: 10 europepmc.org

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